2-((tert-Butoxycarbonyl)amino)-4-methyl-3-phenylpentanoic acid
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Description
The compound "2-((tert-Butoxycarbonyl)amino)-4-methyl-3-phenylpentanoic acid" is a derivative of amino acids and is part of a class of compounds that are often used in the synthesis of peptides. These compounds typically contain a tert-butoxycarbonyl (Boc) group, which serves as a protective group for the amino functionality during peptide synthesis .
Synthesis Analysis
The synthesis of related compounds often involves the introduction of the Boc group to protect the amino group. For example, the synthesis of N-tert-butoxycarbonyl-aminomethyl( alpha-phenyl)phenoxyacetic acid, which shares a similar Boc-protected structure, was achieved with an 82% yield using sodium iodoacetate under alkaline conditions . This method demonstrates the efficiency of introducing the Boc group in such compounds.
Molecular Structure Analysis
The molecular structure of Boc-protected amino acids is crucial for their function in peptide synthesis. The crystal structure of a related compound, O-Benzyl-N-tert-butoxycarbonyl-N-methyl-L-tyrosine, shows that the Boc group adopts a trans-trans conformation, and the side chain has a folded conformation. The two phenyl rings in this structure are effectively perpendicular to one another, which may influence the overall molecular conformation .
Chemical Reactions Analysis
The Boc-protected amino acids are designed to withstand certain chemical conditions. For instance, the linkage between the C-terminal amino acid and the handle, which is a part of the solid-phase synthesis apparatus, was found to be resistant to acidolysis in 50% TFA/CH2Cl2, showing less than 1% loss after 10 hours . This stability is essential for the success of peptide synthesis.
Physical and Chemical Properties Analysis
The physical and chemical properties of Boc-protected amino acids are tailored to their role in peptide synthesis. The resistance to acidolysis is a key property, as mentioned earlier. Additionally, the ability to cleave the Boc group under specific conditions, such as treatment with HF:anisole, is important for the final deprotection step in peptide synthesis. For example, a 92% cleavage of glycinamide from a Gly-handle-resin was obtained upon treatment with HF:anisole .
In the context of HIV-1 protease inhibition, the stereochemistry of Boc-protected amino acids is critical. The incorporation of the (3S,4S) isomer of a Boc-protected amino acid into a peptide sequence resulted in a potent inhibitor of HIV-1 protease, demonstrating the importance of stereochemistry in the biological activity of these compounds .
Scientific Research Applications
Precursor in Synthesis of Amino Acid Derivatives :
- It is used as a precursor in the synthesis of trans-4-methylproline, a compound of interest in organic synthesis (Nevalainen & Koskinen, 2001).
- The compound plays a role in the synthesis of analogues of the carboxyl protease inhibitor, pepstatin, showing potential in the study of protease inhibition (Rich, Sun, & Ulm, 1980).
Role in Pharmaceutical Research :
- It has been utilized in the design of angiotensinogen transition-state analogues, demonstrating its importance in the development of renin inhibitors (Thaisrivongs et al., 1987).
- The compound has been incorporated into HIV-1 protease inhibitors, indicating its utility in antiviral research (Raju & Deshpande, 1991).
Chemical Analysis and Quantification :
- Its tert-butyloxycarbonyl group has been studied for quantitative analysis in amino acid and peptide derivatives, highlighting its relevance in chemical analysis (Ehrlich-Rogozinski, 1974).
Structural Studies in Crystallography :
- Research includes its use in studying polymorphic forms in crystallography, which aids in understanding molecular structures and interactions (Gebreslasie, Jacobsen, & Görbitz, 2011).
properties
IUPAC Name |
4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpentanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO4/c1-11(2)13(12-9-7-6-8-10-12)14(15(19)20)18-16(21)22-17(3,4)5/h6-11,13-14H,1-5H3,(H,18,21)(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BAHBSGZLRBMWCQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C1=CC=CC=C1)C(C(=O)O)NC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-((tert-Butoxycarbonyl)amino)-4-methyl-3-phenylpentanoic acid |
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